molecular formula C9H7BrN2 B070455 2-(4-bromophenyl)-1H-imidazole CAS No. 176961-53-8

2-(4-bromophenyl)-1H-imidazole

Cat. No. B070455
M. Wt: 223.07 g/mol
InChI Key: IRIGPPDONXVEHU-UHFFFAOYSA-N
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Patent
US08865726B2

Procedure details

To a solution of 4-bromobenzonitrile (80.0 g, 440 mmol) in MeOH (800 mL) was added NaOMe (20.1 mL, 87.9 mmol). The mixture was allowed to stir at ambient temperature for 5.5 hours. 2,2-Dimethoxyethanamine (61.6 mL, 571 mmol) was added followed by acetic acid (50.3 mL, 879 mmol). The reaction mixture was heated to 50° C. for 1 hour and then cooled to ambient temperature. MeOH (200 mL) and HCl (200 mL, 1200 mmol) were added, and the reaction mixture was heated to 65° C. for 18 hours. The reaction mixture was then concentrated, and washed with 1:1 H2O:Et2O (2000 mL). The pH of the aqueous layer was adjusted to pH=9 with 6 N NaOH. The resulting solid was filtered and dried to give 2-(4-bromophenyl)-1H-imidazole (20.0 g, 20%). LCMS (APCI+) m/z 223, 224 [M+H]+.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
20.1 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
61.6 mL
Type
reactant
Reaction Step Two
Quantity
50.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C[O-].[Na+].CO[CH:15](OC)[CH2:16][NH2:17].C(O)(=O)C.Cl>CO>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]2[NH:17][CH:16]=[CH:15][N:7]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
20.1 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
61.6 mL
Type
reactant
Smiles
COC(CN)OC
Step Three
Name
Quantity
50.3 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 5.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 50° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 65° C. for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
WASH
Type
WASH
Details
washed with 1:1 H2O
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1NC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.